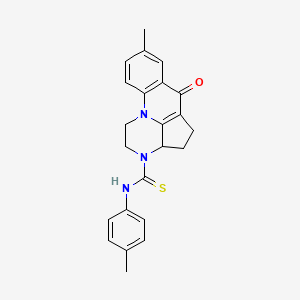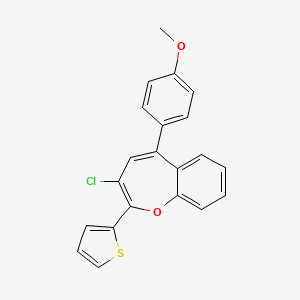![molecular formula C21H17ClN4O2S B11592446 2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11592446.png)
2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a combination of chlorophenyl, methoxyphenyl, and benzotriazolyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: This step involves the cyclization of appropriate precursors to form the benzotriazole ring.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction to introduce the methoxyphenyl group onto the benzotriazole core.
Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution reaction to attach the chlorophenylsulfanyl group to the intermediate compound.
Formation of the Final Product: The final step involves the acylation reaction to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: It may have potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE
- **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-17-7-5-16(6-8-17)26-24-19-11-4-15(12-20(19)25-26)23-21(27)13-29-18-9-2-14(22)3-10-18/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
LHPBOBZRONXKMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592364.png)

![Ethyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11592381.png)
![4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11592385.png)
![N-[(4-ethylphenoxy)acetyl]tryptophan](/img/structure/B11592389.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11592396.png)
![1-[6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11592402.png)
![2-[(5Z)-5-[(6-methylpyridin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11592406.png)

![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592427.png)
![Ethyl (3-cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11592428.png)
![3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11592437.png)
![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![4-({[3-(4-methoxyphenyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11592444.png)
